4-(Boc-amino)-3-fluoro-2-methylphenol

Description

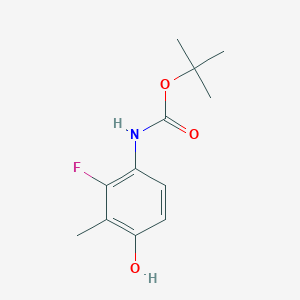

4-(Boc-amino)-3-fluoro-2-methylphenol is a Boc (tert-butyloxycarbonyl)-protected aromatic compound featuring a phenol core substituted with an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. Its molecular formula is C₁₁H₁₄FNO₃, with a molecular weight of 227.23 g/mol . The Boc group enhances stability and solubility, making it suitable for synthetic intermediates in pharmaceutical and organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-4-hydroxy-3-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3/c1-7-9(15)6-5-8(10(7)13)14-11(16)17-12(2,3)4/h5-6,15H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDDIDIKZWRWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Boc-amino)-3-fluoro-2-methylphenol typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-3-fluoro-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-(Boc-amino)-3-fluoro-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-3-fluoro-2-methylphenol involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related Boc-protected aromatic amines and phenols, focusing on substituent effects, physical properties, and applications.

Table 1: Comparative Analysis of Key Compounds

*Estimated based on molecular formula.

Key Observations:

Substituent Effects: The methyl group at the 2-position in this compound increases steric hindrance and lipophilicity compared to N-Boc-4-aminophenol (ASN2642) . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.

Physical Properties: The Boc group contributes to higher molecular weights (~200–300 g/mol) and melting points (e.g., 162–166°C for 4-(tert-Butoxycarbonyl)amino piperidine ).

Synthetic Utility: Boc-protected compounds like this compound are pivotal in peptide synthesis and drug development. For example, Boc-anhydride is commonly used for amino group protection . The synthesis of similar fluorinated compounds often involves coupling reactions with fluorophenyl precursors, as seen in the preparation of Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate .

Biological Activity

Overview

4-(Boc-amino)-3-fluoro-2-methylphenol is a synthetic organic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group and a fluoro substituent on a phenolic ring. Its molecular formula is C₁₁H₁₄FNO₂. The unique structural features of this compound contribute to its significant biological activity, particularly in medicinal chemistry where it serves as a potential pharmacological agent.

The compound exhibits electrophilic characteristics due to the fluoro group and nucleophilic properties due to the amino group. This dual reactivity allows it to interact with various biological targets, including enzymes and receptors, making it a valuable candidate for therapeutic applications.

Biological Activity and Mechanism

Research indicates that compounds similar to this compound can act as inhibitors for specific kinases, which are crucial in the treatment of various cancers. Specifically, its interaction with receptor tyrosine kinases (RTKs) has been noted, enhancing its therapeutic potential against diseases associated with these pathways.

Interaction Studies

Studies have focused on the binding affinity of this compound with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. The compound's ability to selectively inhibit certain kinases while exhibiting minimal off-target effects is noteworthy .

Case Studies and Research Findings

- Kinase Inhibition : A study demonstrated that compounds structurally related to this compound showed significant inhibition of RET kinase, which is implicated in medullary thyroid cancer. The findings indicated a strong correlation between RET inhibition and clinical efficacy in RET-positive patients .

- Cellular Assays : In vitro cellular assays have been conducted to evaluate the efficacy of this compound against cancer cell lines. Results indicated that while biochemical assays showed promising affinity towards RET, the translation to cellular context was less favorable, highlighting the complexities of drug development .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Fluoro-2-methylphenol | Para-fluorinated cresol | API building block; selective inhibition over RTK |

| 3-Amino-4-fluorophenol | Amino group at meta position | Different reactivity patterns; less sterically hindered |

| 5-Fluoro-2-methylphenol | Fluorine at position 5 | Different electronic effects; used in synthetic pathways |

| 4-(Amino)-2-methylphenol | Unprotected amino group | More reactive; used for direct coupling reactions |

This table illustrates how variations in substitution can lead to differing reactivities and potential applications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.